An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectral characteristics of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, offering a foundational understanding of the influence of its substituent pattern on the observed chemical shifts and coupling constants.
Molecular Structure and Predicted NMR Resonances
The structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, with the numbering scheme used for NMR assignments, is depicted below. The prediction of the ¹H and ¹³C NMR spectra is based on established principles of NMR spectroscopy, including the electronic effects of substituents on the thiazole ring and analysis of spectral data from analogous structures.
Caption: Molecular structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is predicted to exhibit three distinct singlet signals, corresponding to the aldehyde proton and the two methoxy groups.
Table 1: Predicted ¹H NMR Data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CHO | 9.8 - 10.2 | Singlet | 1H |
| 2-OCH₃ | 4.1 - 4.3 | Singlet | 3H |
| 4-OCH₃ | 3.9 - 4.1 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum:
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Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. This signal will appear as a sharp singlet as there are no adjacent protons to couple with.
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Methoxy Protons (2-OCH₃ and 4-OCH₃): The two methoxy groups will each give rise to a singlet integrating to three protons. The methoxy group at the C2 position is anticipated to resonate at a slightly downfield position (4.1 - 4.3 ppm) compared to the methoxy group at the C4 position (3.9 - 4.1 ppm). This is attributed to the electronic environment of the thiazole ring, where the C2 position is adjacent to the nitrogen atom, influencing the shielding of the attached methoxy protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 180 - 185 |
| C2 | 165 - 170 |
| C4 | 155 - 160 |
| C5 | 110 - 115 |
| 2-OCH₃ | 58 - 62 |
| 4-OCH₃ | 55 - 59 |
Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon (C=O): The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the region of 180-185 ppm, which is characteristic for aldehyde carbonyl carbons.
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Thiazole Ring Carbons (C2, C4, and C5):
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C2: This carbon, being attached to two heteroatoms (N and S) and an oxygen atom via the methoxy group, will be significantly deshielded, with a predicted chemical shift in the range of 165-170 ppm.
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C4: The C4 carbon, bonded to sulfur and nitrogen (via the double bond) and the second methoxy group, is also expected to be downfield, in the region of 155-160 ppm.
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C5: The C5 carbon, substituted with the aldehyde group, is predicted to be the most upfield of the thiazole ring carbons, with an expected chemical shift between 110 and 115 ppm.
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Methoxy Carbons (2-OCH₃ and 4-OCH₃): The carbons of the two methoxy groups are expected in the range of 55-62 ppm. Similar to the proton signals, a slight difference in their chemical shifts may be observed due to their different electronic environments on the thiazole ring.
Experimental Protocols
To obtain high-quality NMR spectra for the characterization of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, the following experimental protocols are recommended.
Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Pulse Sequence: Standard single-pulse experiment.
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Acquisition Parameters:
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Spectral Width: 16 ppm
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Acquisition Time: ~4 seconds
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Relaxation Delay: 2 seconds
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Number of Scans: 16-32
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Processing: Apply a 0.3 Hz line broadening exponential multiplication to the Free Induction Decay (FID) prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
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Instrument: A 100 MHz or higher field NMR spectrometer.
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Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Acquisition Parameters:
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Spectral Width: 240 ppm .
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Acquisition Time: ~1 second
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Relaxation Delay: 2 seconds
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Number of Scans: 1024 or more, depending on sample concentration.
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Processing: Apply a 1-2 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Caption: Experimental workflow for NMR analysis.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complete and unambiguous assignment of all ¹H and ¹³C signals, particularly in more complex derivatives, a suite of 2D NMR experiments is invaluable.
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COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule with no proton-proton couplings, a COSY spectrum would confirm the absence of any such correlations.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton signal with its directly attached carbon. It would definitively link the methoxy proton signals to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is extremely powerful for establishing the connectivity of the molecular skeleton. For 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, key HMBC correlations would be expected between:
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The aldehyde proton (CHO) and C5 and C4.
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The 2-OCH₃ protons and C2.
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The 4-OCH₃ protons and C4.
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Caption: Key predicted 2D NMR correlations.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde provides a clear and detailed picture of its molecular structure. The predicted chemical shifts and the rationale behind them, as outlined in this guide, serve as a robust reference for chemists working with this compound and its analogues. The application of standard 1D and advanced 2D NMR techniques ensures a high level of confidence in the structural assignment, which is a critical aspect of modern chemical research and drug development.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
